molecular formula C16H16O4 B049904 4-Benzyloxy-3-methoxyphenylacetic acid CAS No. 29973-91-9

4-Benzyloxy-3-methoxyphenylacetic acid

Cat. No. B049904
CAS RN: 29973-91-9
M. Wt: 272.29 g/mol
InChI Key: AYCIHUSEBJLTBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 2-[[α-(4-substitutedbenzoyloxy)-α-phenylacetyl or methylacetyl]amino]-5-(4-methoxyphenyl)-1,3,4-oxadiazoles, involves the condensation of chloro-α-phenylacetyl derivatives with sodium salts of benzoic acids. These compounds were structurally characterized using various spectral methods (Kocabalkanlı, Ateş, & Ötük, 2001). Another relevant synthesis method involves the Friedel-Crafts reaction of anisole with ethyl oxalylchloride, followed by Wolff-Kishner-Huang reduction, yielding 4-methoxyphenylacetic acid, which is structurally similar to the subject compound (Zhu Jin-tao, 2011).

Molecular Structure Analysis

Structural analysis of related molecules, like 3-Ethoxy-4-ethoxycarbonylphenylacetic acid, offers insights into the molecular structure, which typically involves the determination of molecular configurations through spectral data and chemical synthesis methods (Mi, 2006). The structure of 2-(3-Bromo-4-methoxyphenyl)acetic acid, a compound with similarities to 4-Benzyloxy-3-methoxyphenylacetic acid, has been elucidated, demonstrating electron-withdrawing and donating properties of different substituents (Guzei, Gunderson, & Hill, 2010).

Chemical Reactions and Properties

The antibacterial activities of synthesized compounds related to 4-Benzyloxy-3-methoxyphenylacetic acid have been explored, indicating potential biological properties and applications (Kocabalkanlı, Ateş, & Ötük, 2001). Additionally, related compounds have been evaluated as potential inhibitors of soybean 15-lipoxygenase, revealing insights into their chemical reactivity and potential therapeutic applications (Sadeghian et al., 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are intrinsic to the chemical structure. While specific data for 4-Benzyloxy-3-methoxyphenylacetic acid might not be readily available, related compounds provide comparable insights. For instance, the synthesis and characterization steps typically involve the determination of these physical properties to confirm the identity and purity of the compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, can be inferred from related chemical studies. For example, the oxidative decarboxylation of 4-methoxyphenylacetic acid has been explored, shedding light on potential reactive pathways and mechanisms that may also apply to 4-Benzyloxy-3-methoxyphenylacetic acid (Baciocchi & Bietti, 2002).

Scientific Research Applications

  • Neurological and Biochemical Applications :

    • A method for assaying urinary 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), which is increased in patients with neuroblastoma, pheochromocytoma, and Parkinson's disease, has been developed using liquid chromatography with electrochemical detection (Morrisey & Shihabi, 1979).
    • A fluorimetric method for estimating 4-hydroxy-3-methoxyphenylacetic acid in normal brain tissue was developed, demonstrating its presence in the caudate nucleus of various animal species (Sharman, 1963).
  • Cancer Research and Treatment :

    • Research into di- and triphenyltin(IV) carboxylate complexes involving 3-methoxyphenylacetic acid and 4-methoxyphenylacetic acid has revealed their cytotoxic activity against various tumor cell lines, indicating potential in cancer treatment (Gómez‐Ruiz et al., 2008).
    • Similar studies have been conducted with dinuclear gallium(III) carboxylate complexes, again showing promising cytotoxic activities against different human tumor cell lines (Kaluderović et al., 2010).
  • Luminescent Properties in Chemistry :

    • Research on lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives has shed light on the influence of electron-releasing or electron-withdrawing substituents on photophysical properties, with implications for materials science and luminescence-based technologies (Sivakumar et al., 2010).
  • Pharmaceutical Synthesis and Biochemical Analysis :

    • Methods for the synthesis of phenethylamines from phenylacetonitriles, including derivatives of 4-hydroxy-3-methoxyphenylacetic acid, have been developed, providing new pathways in pharmaceutical synthesis (Short, Dunnigan, & Ours, 1973).
    • A novel synthetic technology for 4-methoxyphenylacetic acid, a key component in various pharmaceutical products, has been developed, showcasing advancements in chemical synthesis (Zhu Jin-tao, 2011).
  • Vibrational Spectroscopy and Molecular Structure :

    • The vibrational spectra of 3,4-dihydroxy- and 4-hydroxy-3-methoxyphenylacetic acids have been analyzed, providing insights into their molecular structures and stability, relevant for various chemical and biochemical applications (Förner & Badawi, 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

2-(3-methoxy-4-phenylmethoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCIHUSEBJLTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305165
Record name 4-Benzyloxy-3-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20305165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxy-3-methoxyphenylacetic acid

CAS RN

29973-91-9
Record name 29973-91-9
Source DTP/NCI
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Record name 4-Benzyloxy-3-methoxyphenylacetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Benzyloxy-3-methoxyphenylacetic Acid
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Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-benzyloxy-3-methoxyphenylacetate (32 g, 110 mmol), from Step 1, in ethanol (200 mL) and THF (20 mL) was added 200 mL of a 1M aqueous lithium hydroxide solution. The resulting mixture was stirred at ambient temperature for 4 hours and then 1M aqueous hydrochloric acid solution was added to precipitate the product. The solid was filtered, washed with water, taken up in diethyl ether, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give the title compound as a yellow solid. The solid was recrystallized from methylene chloride/petroleum ether (b.p. 30°-60° C.) to give 19 g (58% yield based on ethyl 4-hydroxy-3-methoxyphenylacetic acid) of the title compound as a white solid; 1H NMR (CDCl3) δ 3.57 (s, 2H), 3.88 (s, 3H), 5.14 (s, 2H), 6.74 (dd, 1H, J=8.0, 2.7 Hz), 6.82-6.85 (m, 2H), 7.28-7.45 (m, 5H).
Name
ethyl 4-benzyloxy-3-methoxyphenylacetate
Quantity
32 g
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20 mL
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200 mL
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Yield
58%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
I BERNDTSSON, BL Khanna… - Acta Chem. Scand. B, 1980 - actachemscand.org
… form), 0.46; 4benzyloxy-3-methoxyphenylacetic acid (4), 0.48. … 4-Benzyloxy-3-methoxyphenylacetic acid (4) was … from 4-benzyloxy3-methoxyphenylacetic acid (4) (5.4 g, 0.02 mol) …
Number of citations: 9 actachemscand.org
RL Douglas, JM Gulland - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… When a suspension of 6-nitro-4-benzyloxy3-methoxyphenylacetic acid (17.2 g.) and phosphorus pentachloride (25 g.) in chloroform was agitated gently for 20 minutes, the acid passed …
Number of citations: 0 pubs.rsc.org
JM Gulland - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
THE alkaloids related to aporphine (I) which occur in nature or are derived from morphine are phenols or phenolic ethers. They may be classified in two main groups, distinguished from …
Number of citations: 0 pubs.rsc.org
T FUJII, M OHBA, JUN Sakaguchi - Chemical and pharmaceutical …, 1987 - jstage.jst.go.jp
Alternative syntheses of the Alangium alkaloids bearing the 9-hydroxy-10-methoxy- and 10-hydroxy-9-methoxybenzo [a] quinolizidine skeletons(types 3 and 4) have now become …
Number of citations: 20 www.jstage.jst.go.jp
T Kametani, T Sugahara, H Sugi, S Shibuya… - Tetrahedron, 1971 - Elsevier
Photolysis of 8-bromo-1,2,3,4-tetrahydro-1-(4-hydroxybenzyl)-6,7-dimethoxy-2-methyl-isoquinoline (21) gave (±)-pronuciferine (2). The same reaction of the phenolic bromoisoquinoline …
Number of citations: 9 www.sciencedirect.com
DH Hey, LC Lobo - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… In addition, 0benzylvanillic acid (XI) has been converted by means of the diazo-ketone (XII) into 4-benzyloxy-3-methoxyphenylacetic acid (XIII) , which had been previously prepared by …
Number of citations: 22 pubs.rsc.org
LL Miller, FR Stermitz, JR Falck - Journal of the American …, 1973 - ACS Publications
… An equal molar mixture of 6.43 g of 4-benzyloxy3-methoxyphenylacetic acid and 3.55 g of 3,4-dimethoxyphenethylamine was heated (170-175) in an oil bath for 4 hr under a nitrogen …
Number of citations: 72 pubs.acs.org
AR Battersby, RCF Jones, A Minta… - Journal of the …, 1981 - pubs.rsc.org
The syntheses are described of a set of sixteen 1-benzylisoquinolines and four bisphenethylamines built from 2-(3,4-dihydroxy-5-methoxyphenyl)ethylamine (3), a known biosynthetic …
Number of citations: 13 pubs.rsc.org
AJ Nonni - 1982 - search.proquest.com
… 4-Benzyloxy-3-methoxyphenylacetic Acid, VI The 4-0-benzyl ether of homovanillic acid was prepared as follow s: a 250 ml three necked round bottom flask equipped with a re flu x …
Number of citations: 5 search.proquest.com
R Soucek - 2014 - diposit.ub.edu
[eng] The study deals with the synthesis and biological activity of 4 different antitumours: Tetrahydro-[1,4]-dioxanisoquinolines, combretastatin A-4, dioxancarbazoles and resveratrol …
Number of citations: 3 diposit.ub.edu

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